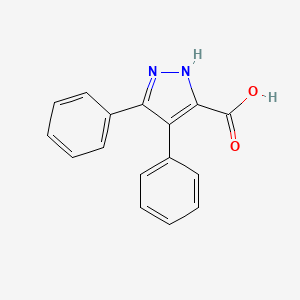

3,4-Diphenyl-1H-pyrazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32258-63-2 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3,4-diphenyl-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20) |

InChI Key |

OLYHZNIAIFLEHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Diphenyl 1h Pyrazole 5 Carboxylic Acid and Its Precursors

Strategic Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the cornerstone of synthesizing 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid. Key strategies involve the cyclocondensation of carefully designed precursors.

Knorr Reaction and its Contemporary Adaptations

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and robust method for constructing the pyrazole core. nih.govresearchgate.net The classical approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) or its derivatives, typically under acidic conditions. jk-sci.comslideshare.net In the context of this compound, the required precursor is a 2,4-dioxo-3,4-diphenylbutanoate ester. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com

Claisen Condensation Variants in Precursor Synthesis

The synthesis of the essential 1,3-dicarbonyl precursor for the Knorr reaction is frequently accomplished using the Claisen condensation. nih.gov To synthesize the precursor for this compound, a suitable variant is the sterically hindered Claisen condensation between a substituted acetophenone (B1666503) (like deoxybenzoin, or 1,2-diphenylethan-1-one) and an oxalate (B1200264) ester (such as diethyl oxalate). organic-chemistry.orgbeilstein-journals.org

This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the ketone, allowing it to act as a nucleophile and attack the electrophilic carbonyl of the oxalate ester. The resulting product is an ethyl 2,4-dioxo-3,4-diphenylbutanoate, the key intermediate required for the subsequent Knorr cyclization. The choice of base and reaction conditions can be critical, with combinations like sodium methoxide (B1231860) and lithium chloride being used to stabilize intermediates and improve yields in sterically demanding condensations. organic-chemistry.org

One-Pot Multicomponent Synthesis Routes

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions have emerged as a superior strategy. A notable example is a "one-pot" synthesis that yields 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids through a sequence combining a Claisen condensation, a Knorr reaction, and hydrolysis without isolating the intermediates. organic-chemistry.org

This process begins with a MeONa/LiCl-mediated sterically hindered Claisen condensation between an aryl methyl ketone and diethyl oxalate. organic-chemistry.org Following the in-situ formation of the 2,4-diketo ester, a substituted hydrazine is introduced, initiating the Knorr pyrazole synthesis. The final step is a hydrolysis of the resulting ester to furnish the target carboxylic acid. This approach is highly efficient, cost-effective, and accommodates a range of functional groups on the aryl rings, with yields often being moderate to good. organic-chemistry.org The use of LiCl is reported to be crucial for stabilizing intermediates and enhancing the yield. organic-chemistry.org

Table 1: One-Pot Synthesis of Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids This table illustrates the scope of the one-pot Claisen-Knorr-Hydrolysis sequence with various arylhydrazines and acetophenones, a methodology directly applicable to the synthesis of the target compound.

| Arylhydrazine (R1) | Acetophenone (R2) | Yield (%) |

| Phenyl | Phenyl | 75 |

| 4-Fluorophenyl | Phenyl | 83 |

| 4-Chlorophenyl | Phenyl | 85 |

| 4-Bromophenyl | Phenyl | 86 |

| Phenyl | 4-Methylphenyl | 72 |

| Phenyl | 4-Methoxyphenyl | 70 |

| Phenyl | 4-Chlorophenyl | 78 |

Data sourced from Synlett, 2012, 23, 2965-2968. organic-chemistry.org

Modern Reaction Technologies in Synthesis

The integration of modern technologies has further refined the synthesis of pyrazole derivatives, offering improvements in reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide variety of chemical reactions, including the formation of heterocyclic compounds like pyrazoles. clockss.orgyoutube.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields and cleaner reaction profiles compared to conventional heating methods. clockss.orgnih.gov

For instance, the synthesis of chromenopyrazoles, which also involves a cyclization step to form a pyrazole ring, demonstrates the significant advantages of microwave heating. clockss.org While a specific microwave-assisted synthesis for this compound is not prominently documented, the thermal methods like the Knorr cyclization are highly amenable to microwave optimization. The rapid, localized heating provided by microwaves can efficiently drive the condensation and dehydration steps, making it an attractive technology for optimizing the synthesis of the target compound. clockss.orgyoutube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chromenopyrazoles This table highlights the typical enhancements in yield and reduction in reaction time when applying microwave irradiation to pyrazole synthesis.

| Substituent (R) | Method | Time | Yield (%) |

| H | Conventional (Oil Bath) | 3 h | 82 |

| H | Microwave | 5 min | 91 |

| 4-Cl | Conventional (Oil Bath) | 3 h | 85 |

| 4-Cl | Microwave | 5 min | 95 |

| 4-Me | Conventional (Oil Bath) | 3 h | 83 |

| 4-Me | Microwave | 5 min | 92 |

Data sourced from HETEROCYCLES, Vol. 87, No. 6, 2013. clockss.org

Catalyst-Free and Organocatalytic Methodologies

A significant trend in modern synthesis is the move towards catalyst-free and organocatalytic methods to reduce reliance on potentially toxic or expensive transition metals. Catalyst-free conditions for pyrazole synthesis have been reported, often involving thermal or microwave-induced cyclizations where the reactants are sufficiently activated to proceed without a catalyst. nih.gov

More prominently, organocatalysis offers a versatile and "green" alternative. nih.govchemistryviews.org Secondary amines, such as pyrrolidine, have been employed as effective organocatalysts for the synthesis of substituted pyrazoles. nih.govacs.org One such strategy involves an inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, promoted by a secondary amine catalyst. nih.gov This approach is notable for its high regioselectivity and mild reaction conditions, often proceeding efficiently at room temperature. nih.govchemistryviews.org These metal-free methodologies represent the cutting edge of pyrazole synthesis, offering practical and sustainable routes to complex heterocyclic structures. acs.org

Green Chemistry Principles in Pyrazole Synthesis

The development of synthetic routes for pyrazole-containing compounds, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus in the green synthesis of pyrazoles include the use of alternative reaction media, such as water or solvent-free conditions, and the optimization of reaction efficiency through concepts like atom economy.

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. Green chemistry seeks to replace these with more benign alternatives, with water being a highly desirable medium due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Alternatively, performing reactions without any solvent (solvent-free or solid-state synthesis) represents an even greener approach. rsc.orgtandfonline.com

Aqueous Media Reactions:

The use of water as a solvent for pyrazole synthesis has proven to be a successful and environmentally friendly strategy. thieme-connect.com Various catalytic systems have been developed to facilitate these reactions, often leading to high yields and simple work-up procedures. For instance, a one-pot, four-component reaction to produce pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous medium at room temperature using piperidine (B6355638) as a catalyst, resulting in excellent yields (85-93%) within a short reaction time of 20 minutes. mdpi.com Similarly, catalysts like triethylbenzylammonium chloride (TEBA) and sodium 1-dodecanesulfonate (SDS) have been effectively used in water for the three-component synthesis of other pyrazole derivatives. researchgate.net The use of heterogeneous catalysts, such as Amberlyst-70, is also advantageous as they can be easily recovered and reused, further enhancing the green credentials of the process. mdpi.com

Recent research highlights the versatility of aqueous systems:

Catalyst-Free Synthesis: Certain pyrazole derivatives can be synthesized in high yields by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine in water without any catalyst. researchgate.net

Nanocatalysts: Zinc oxide (ZnO) nanoparticles have been employed as an eco-friendly catalyst for pyrazole synthesis in aqueous media. mdpi.com

Ultrasound and Microwave Assistance: The application of ultrasound or microwave irradiation in aqueous reactions can significantly reduce reaction times and improve yields. mdpi.comresearchgate.net For example, pyrano[2,3-c]pyrazoles were synthesized in 84-94% yields in just 2-6 minutes under ultrasound irradiation in water. mdpi.com

| Catalyst/Method | Reactants | Product Type | Yield (%) | Medium | Reference |

| Piperidine | Aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Pyrano[2,3-c]pyrazoles | 85-93 | Water | mdpi.com |

| TEBA | Aromatic aldehydes, malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-one | Pyrano[2,3-c]pyrazoles | Good | Water | researchgate.net |

| Amberlyst-70 | Hydrazines, 1,3-diketones | Pyrazoles | - | Water | mdpi.com |

| Graphene Oxide/Ultrasound | Aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | 84-94 | Water | mdpi.com |

| None | 3-(dimethylamino)-1-arylprop-2-en-1-one, hydrazine | 5-aryl-1H-pyrazoles | High | Water | researchgate.net |

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent, often with mechanical grinding or heating, is another cornerstone of green pyrazole synthesis. rsc.orgjetir.org These methods reduce waste and can lead to shorter reaction times and simpler purification processes.

Key findings in solvent-free pyrazole synthesis include:

Catalytic Condensation: The solventless condensation of diketones and hydrazines at room temperature, using a catalytic amount of sulfuric acid, has been shown to produce pyrazole derivatives in high yields. rsc.org

Ionic Liquids: Tetrabutylammonium bromide (TBAB), an organic ionic salt, has been used as a polar reaction medium for the one-pot, three-component synthesis of highly functionalized pyrazoles under solvent-free conditions, with product yields ranging from 75-86%. tandfonline.com

Microwave Irradiation: Combining solvent-free conditions with microwave irradiation can dramatically accelerate reactions. For example, novel 3,5-disubstituted-1H-pyrazoles have been synthesized via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under these conditions. mdpi.com

Grinding: The simple act of grinding reactants together, sometimes with a catalyst, can be sufficient to induce a reaction, as demonstrated in the synthesis of various pyrazole derivatives. jetir.orgnih.gov

| Method | Catalyst | Reactants | Product Type | Yield (%) | Reference |

| Grinding/Room Temp | Sulfuric Acid (catalytic) | Diketone, Hydrazine | Pyrazole derivatives | High | rsc.org |

| Room Temp | Tetrabutylammonium bromide (TBAB) | Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Functionalized pyrazoles | 75-86 | tandfonline.com |

| Grinding | Ionic liquid (NMPyTs) | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Good | jetir.org |

| Microwave Irradiation | None | Tosylhydrazones, α,β-unsaturated carbonyl compounds | 3,5-disubstituted-1H-pyrazoles | - | mdpi.com |

Beyond the choice of solvent, the intrinsic efficiency of a chemical reaction is a critical aspect of green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with 100% atom economy means that all reactant atoms are found in the final product, with no byproducts.

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% primescholars.com

Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations, which generate stoichiometric byproducts. In pyrazole synthesis, the classical Knorr condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is highly atom-economical, as it typically produces only water as a byproduct.

Strategies to improve reaction efficiency in pyrazole synthesis include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly desirable. mdpi.comjetir.org They often exhibit high atom economy, reduce the number of synthetic steps, and minimize waste from purification of intermediates.

Catalytic Processes: The use of catalysts, especially in small quantities, is superior to using stoichiometric reagents which are consumed in the reaction and generate waste. organic-chemistry.org Copper-catalyzed aerobic oxidative cycloadditions, for example, use inexpensive Cu₂O and air as a green oxidant, demonstrating high atom and step economy. organic-chemistry.org

Process Optimization: Maximizing the reaction yield is crucial. Even a highly atom-economical reaction is inefficient if the yield is low. Therefore, optimizing reaction conditions (temperature, pressure, catalyst loading) to achieve near-quantitative yields is a key goal. acs.org For instance, the development of flow chemistry platforms allows for precise control over reaction parameters, often leading to higher yields and purity compared to batch processes. acs.orgmdpi.com

Derivatization and Functionalization Strategies of 3,4 Diphenyl 1h Pyrazole 5 Carboxylic Acid

Synthesis of Ester Derivatives

Esterification of pyrazole (B372694) carboxylic acids is a fundamental derivatization strategy. For pyrazole-5-carboxylic acids, standard methods are often employed, leveraging the reactivity of the carboxyl group.

A primary and straightforward method is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ester. masterorganicchemistry.com

Another effective approach involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol to yield the corresponding ester. This two-step process is often higher yielding and can be performed under milder conditions than direct Fischer esterification. For instance, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester has been converted via its acid chloride intermediate into various other ester derivatives by reaction with different alcohols. researchgate.net

Furthermore, specialized methods can be employed. A series of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters were synthesized through the oxidative dehydrogenation of the corresponding 4,5-dihydro-1H-pyrazole-5-carboxylic acid esters using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidant. This demonstrates that the pyrazole ring can be formed or aromatized after the ester group is already in place.

The choice of method depends on the specific substrate, the desired ester, and the presence of other functional groups in the molecule.

Table 1: Examples of Esterification Reagents and Conditions This table is generated based on general esterification methods for carboxylic acids.

| Reagent/Method | Catalyst/Conditions | Product Type |

|---|---|---|

| Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄), Heat | Alkyl Ester |

| Acid Chloride Intermediate + Alcohol | Base (e.g., Pyridine), Room Temp. | Alkyl or Aryl Ester |

| Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl Ester |

Amidation Reactions and Amide Derivative Formation

The synthesis of amide derivatives from 3,4-diphenyl-1H-pyrazole-5-carboxylic acid is a common and significant transformation, often achieved through coupling reactions with various primary or secondary amines. The resulting pyrazole-5-carboxamides are a prominent class of compounds in medicinal chemistry.

The most prevalent method for amide bond formation involves a two-step procedure. First, the carboxylic acid is activated by converting it into a more reactive species, typically the corresponding acid chloride. tandfonline.comresearchgate.netnih.gov This intermediate is then reacted with an amine in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, affording the desired amide. This strategy has been successfully used to synthesize a variety of pyrazole carboxamides from precursors like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride. tandfonline.comnih.gov

Alternatively, direct amidation can be performed using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) facilitate the direct reaction between the carboxylic acid and an amine. This method avoids the harsh conditions often required for acid chloride formation and is compatible with a wider range of functional groups. This approach was utilized in the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides.

The reaction conditions for amidation can be tailored based on the reactivity of the amine and the stability of the pyrazole core. These reactions are versatile, allowing for the introduction of a wide array of substituents through the choice of the amine coupling partner. nih.gov

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Additive | Base | Typical Solvent |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None | Pyridine or Triethylamine | THF, DCM |

| Oxalyl Chloride ((COCl)₂) | cat. DMF | Pyridine or Triethylamine | DCM, Toluene |

| EDCI | HOBt | Triethylamine | DMF, DCM |

Formation of Acid Chloride Intermediates and Subsequent Reactions

The conversion of this compound into its corresponding acid chloride, 3,4-diphenyl-1H-pyrazole-5-carbonyl chloride, is a critical step that significantly enhances its reactivity. This highly electrophilic intermediate serves as a versatile precursor for the synthesis of various derivatives, including esters and amides.

The standard method for preparing the acid chloride involves treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net Oxalyl chloride is another effective reagent. The reaction typically proceeds under reflux in an inert solvent.

Once formed, the pyrazole-5-carbonyl chloride is not usually isolated but is used directly in subsequent reactions due to its sensitivity to moisture. Its high reactivity allows for efficient reactions with a broad range of nucleophiles under mild conditions.

Reaction with Alcohols: As mentioned in section 3.1, the acid chloride reacts smoothly with alcohols, often in the presence of a base like pyridine, to form esters in high yield. researchgate.net

Reaction with Amines: This is the most common application, leading to the formation of amides, as detailed in section 3.2. The reaction is rapid and generally provides clean products. tandfonline.comresearchgate.netnih.gov

Other Nucleophiles: The acid chloride can also react with other nucleophiles. For example, reaction with sulfonamides can produce N-acylsulfonamides, and reaction with hydrazine (B178648) derivatives can lead to hydrazides, which are themselves useful intermediates for further heterocycle synthesis.

The utility of the acid chloride intermediate lies in its ability to facilitate acylation reactions that are otherwise difficult to achieve directly from the less reactive carboxylic acid. researchgate.net

Cyclization Reactions for Fused Ring Systems

The this compound scaffold and its derivatives are valuable building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the intramolecular or intermolecular cyclization of a suitably functionalized pyrazole derivative to construct a new ring fused to the pyrazole core.

One prominent example is the synthesis of pyrazolo[3,4-b]pyridines . These fused systems can be constructed by reacting 5-aminopyrazole derivatives with various 1,3-dicarbonyl compounds or their equivalents. chim.it While the parent carboxylic acid is not the direct starting material, it can be converted into precursors for such cyclizations. For instance, the carboxylic acid could be converted to an amide, which is then reduced to an amine. Alternatively, the Curtius or Hofmann rearrangement of a carboxylic acid derivative (like an acyl azide) could yield the requisite 5-aminopyrazole. The subsequent reaction involves a condensation and cyclization cascade to form the fused pyridine ring.

Similarly, pyrazolo[3,4-d]pyridazines can be synthesized. These structures are typically formed through the cyclocondensation reaction of a pyrazole derivative containing two adjacent, reactive functional groups (such as a carboxylic acid and a keto group) with hydrazine or its derivatives. researchgate.net For example, a 4-acyl-pyrazole-3-carboxylic acid can undergo cyclocondensation with hydrazine hydrate to form the fused pyridazine ring. researchgate.net

These cyclization strategies significantly expand the chemical space accessible from the initial pyrazole carboxylic acid, leading to novel polycyclic aromatic systems with diverse applications.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound and its derivatives with organometallic reagents, such as Grignard reagents (R-MgX), is governed by the nature of the functional group on the pyrazole.

A direct reaction between the carboxylic acid and a Grignard reagent is not productive for C-C bond formation. Grignard reagents are extremely strong bases, and they will readily deprotonate the acidic proton of the carboxylic acid group. leah4sci.com This acid-base reaction is very fast and effectively consumes the Grignard reagent, producing a carboxylate salt and the corresponding alkane from the Grignard reagent. leah4sci.com The N-H proton of the pyrazole ring is also acidic and would be deprotonated as well.

To achieve productive C-C bond formation, the carboxylic acid must first be converted into a suitable derivative, such as an ester or an acid chloride.

Reaction with Esters: When a pyrazole-5-carboxylate ester is treated with a Grignard reagent, a double addition typically occurs. The Grignard reagent first adds to the carbonyl carbon to form a ketone intermediate, which is usually not isolated. masterorganicchemistry.com A second equivalent of the Grignard reagent then rapidly adds to this ketone, and after an acidic workup, a tertiary alcohol is formed. masterorganicchemistry.comyoutube.com

Reaction with Acid Chlorides: The reaction of a pyrazole-5-carbonyl chloride with a Grignard reagent also results in the formation of a tertiary alcohol via a double addition mechanism, similar to the reaction with esters. youtube.com

These reactions provide a powerful method for introducing complex alkyl or aryl groups at the C5 position, transforming the carboxyl function into a tertiary alcohol with two new identical substituents derived from the Grignard reagent.

In Depth Spectroscopic and Diffractional Characterization of 3,4 Diphenyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In the case of pyrazole (B372694) derivatives, the protons on the aromatic rings and the pyrazole core exhibit characteristic chemical shifts.

For a related compound, 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the aromatic protons of the phenyl group appear as multiplets in the range of δ 7.25-7.35 ppm arkat-usa.org. The N-CH₃ and pyrazole-CH₃ protons are observed as singlets at approximately δ 4.10 ppm and δ 2.10 ppm, respectively arkat-usa.org. For the parent 1H-pyrazole, the proton at position 4 (H4) resonates as a triplet at δ 6.369 ppm, while the protons at positions 3 and 5 (H3/H5) appear as a doublet at δ 7.657 ppm researchgate.net. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding.

Table 1: Representative ¹H NMR Chemical Shifts for Pyrazole Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Compound |

|---|---|---|---|

| Aromatic-H | 7.25-7.35 | m | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| N-CH₃ | 4.10 | s | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Pyrazole-CH₃ | 2.10 | s | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Pyrazole H4 | 6.369 | t | 1H-Pyrazole |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents.

In 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the carbonyl carbon of the carboxylic acid group resonates significantly downfield at δ 162.8 ppm arkat-usa.org. The carbons of the pyrazole ring appear in the range of δ 126.6-146.9 ppm, while the phenyl ring carbons are observed between δ 128.1 and 134.2 ppm arkat-usa.org. The methyl carbons attached to the nitrogen and the pyrazole ring have characteristic upfield shifts at δ 39.7 ppm and δ 11.8 ppm, respectively arkat-usa.org. The complete assignment of ¹³C resonances for pyrazole derivatives is often achieved through the concerted application of one- and two-dimensional NMR experiments nih.gov.

Table 2: Representative ¹³C NMR Chemical Shifts for a Pyrazole Derivative

| Carbon | Chemical Shift (δ, ppm) | Compound |

|---|---|---|

| C=O | 162.8 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Pyrazole C3 | 146.9 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Phenyl C1' | 134.2 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Pyrazole C4 | 132.1 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Phenyl C2' | 131.2 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Phenyl C3' | 128.8 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Phenyl C4' | 128.1 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| Pyrazole C5 | 126.6 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| N-CH₃ | 39.7 | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivities. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings), which is crucial for identifying quaternary carbons and piecing together molecular fragments. sdsu.edu

For complex pyrazole derivatives, a combination of these techniques is often employed for complete structural elucidation. nih.govsemanticscholar.org For instance, the assignment of quaternary carbons in a pyrano[2,3-c]pyrazole system was achieved by comparing long-range correlations from ¹H-¹³C HMBC spectra. nih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize organofluorine compounds. The chemical shifts and coupling constants in ¹⁹F NMR provide valuable structural information. For fluorinated pyrazole derivatives, such as those used in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, ¹⁹F NMR is essential for confirming the presence and position of fluorine substituents. mdpi.com For example, in the synthesis of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, the trifluoromethyl group would give a characteristic signal in the ¹⁹F NMR spectrum. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. This technique is particularly useful for identifying the functional groups present in a molecule.

For 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid, the FT-IR spectrum is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. vscht.czpressbooks.pub

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the phenyl rings are expected to appear just above 3000 cm⁻¹. vscht.cz

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1725-1700 cm⁻¹. udel.edu

C=C and C=N Stretches (Aromatic and Pyrazole Rings): Medium to weak absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the phenyl and pyrazole rings, as well as C=N stretching of the pyrazole ring. researchgate.net

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O single bond stretching is expected around 1320-1210 cm⁻¹. udel.edu

In a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a broad band between 3400 and 3200 cm⁻¹ was attributed to the O-H stretching of the carboxylic acid, while peaks between 3100 and 3000 cm⁻¹ corresponded to aromatic C-H stretching. nih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |

| Aromatic/Pyrazole Rings | C=C and C=N Stretch | 1600-1450 | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. The fragmentation of the molecular ion is expected to occur through characteristic pathways. For carboxylic acids, common fragmentation includes the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org

The fragmentation of the pyrazole ring itself can also provide structural clues. Unsubstituted pyrazole typically shows fragmentation through the loss of HCN. pressbooks.pub For substituted pyrazoles, the fragmentation pattern will be influenced by the nature and position of the substituents. The stable aromatic phenyl groups in this compound would likely lead to the formation of stable fragment ions containing these rings. Analysis of the fragmentation pattern of related diphenyl-pyrazole derivatives can provide insights into the expected fragmentation pathways. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |

| 1H-Pyrazole |

| 3-(2-Furyl)-1H-pyrazole-5-carboxylic acid |

| Celecoxib |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, elucidating the conformation of the molecule and its packing in the crystal lattice. For derivatives of this compound, this analysis reveals key structural features, such as the relative orientations of the pyrazole and phenyl rings, and the supramolecular architecture established through intermolecular interactions like hydrogen bonding.

The crystal structures of several pyrazole carboxylic acid derivatives have been resolved, providing insight into their solid-state conformations. For instance, in the derivative 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring forms dihedral angles of 18.80 (12)° and 77.13 (5)° with the phenyl and tert-butylbenzyl rings, respectively nih.gov. The carboxylate group is nearly coplanar with the pyrazole ring, inclined at an angle of 8.51 (14)° nih.gov. A significant feature of its crystal structure is the formation of centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonding between the carboxylic acid groups nih.gov.

Similarly, other derivatives exhibit distinct spatial arrangements. The crystal structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows that the phenyl and pyrazole ring planes are inclined at a dihedral angle of 60.83(5)° mdpi.com. In 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid, the dihedral angle between the pyrazole and phenyl rings is 52.34 (7)° nih.gov. This compound also forms carboxylic acid inversion dimers in the crystal lattice via pairs of O—H⋯O hydrogen bonds nih.gov. The formation of such hydrogen-bonded dimers is a common motif in the crystal packing of carboxylic acids.

The detailed crystallographic data for these and other related derivatives are summarized in the table below, illustrating the variations in crystal systems, space groups, and unit cell parameters.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.gov | C₂₁H₂₂N₂O₂ | Monoclinic | P2₁/c | a = 12.336(2) Å b = 17.632(3) Å c = 8.7876(17) Å β = 97.910(3)° V = 1893.2(6) ų |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | a = 9.5408(16) Å b = 9.5827(16) Å c = 11.580(2) Å β = 105.838(3)° V = 1018.5(3) ų |

| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid researchgate.net | C₁₁H₈N₂O₄ | Orthorhombic | Pbca | a = 13.164(2) Å b = 7.4692(9) Å c = 21.173(3) Å V = 2081.8(6) ų |

| Ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate researchgate.net | C₁₅H₁₇N₃O₄ | Triclinic | P1̄ | a = 10.5986(5) Å b = 11.5298(5) Å c = 13.5386(6) Å α = 102.694(1)° β = 102.999(1)° γ = 108.918(1)° V = 1446.03(11) ų |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method is crucial in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For pyrazole derivatives, elemental analysis is routinely employed to confirm that the desired molecular structure has been successfully synthesized. For example, the characterization of a novel pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde included elemental analysis to confirm its composition niscpr.res.in. Similarly, the synthesis of various 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters was validated by elemental analysis, ensuring the purity of the final products nih.gov. The structures of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid and 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid were also confirmed through techniques including elemental analysis researchgate.netresearchgate.net.

The table below presents representative elemental analysis data for a pyrazole-containing compound, showcasing the comparison between calculated and experimentally found values.

| Compound Name | Chemical Formula | Analysis | Calculated (%) | Found (%) |

|---|---|---|---|---|

| [Cu(CHpz₃)(PPh₃)][BF₄] (a copper complex with a tris(pyrazol-1-yl)methane ligand) mdpi.com | C₂₈H₂₅BCuF₄N₆P | C | 53.65 | 53.45 |

| H | 4.02 | 4.04 | ||

| N | 13.41 | 13.39 | ||

| 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide nih.gov | C₁₂H₁₄N₆O₃ | C | 49.6 | 49.5 |

| H | 4.9 | 4.8 | ||

| N | 29.0 | 28.8 |

Coordination Chemistry and Metal Complexation of 3,4 Diphenyl 1h Pyrazole 5 Carboxylic Acid As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazole (B372694) Carboxylic Acids

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and properties of the resulting metal complex. Pyrazole carboxylic acids are particularly effective ligands due to the synergistic combination of two distinct functional groups: the pyrazole ring and the carboxylic acid moiety.

The pyrazole ring itself is a five-membered heterocycle containing two adjacent nitrogen atoms. This feature provides multiple potential coordination sites. The pyridine-like nitrogen atom (N2) acts as a Lewis base, readily donating its lone pair of electrons to a metal center. The pyrrole-like nitrogen atom (N1), when unsubstituted (an N-H group), is weakly acidic and can be deprotonated to form a pyrazolate anion. This deprotonation enhances the ligand's coordinating ability and allows it to act as a bridging ligand between two metal centers (anionic exo-bidentate coordination). uninsubria.it

The carboxylic acid group (-COOH) adds another layer of coordination versatility. It can coordinate to a metal ion in several ways:

Monodentate: One oxygen atom binds to the metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them together.

The combination of the pyrazole and carboxylate groups in a single molecule, such as in 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid, results in a multifunctional or "heteroditopic" ligand. This allows for a rich variety of coordination modes, enabling the construction of complex architectures from simple mononuclear species to intricate three-dimensional polymers. researchgate.netmdpi.com For instance, the ligand can chelate a metal ion using the N2 nitrogen of the pyrazole and an adjacent carboxylate oxygen, forming a highly stable five- or six-membered ring. Alternatively, the pyrazole nitrogen can bind to one metal center while the carboxylate group bridges to another, facilitating the formation of extended networks like MOFs. researchgate.net The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH and solvent), and the presence of other co-ligands. mocedes.orgacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyrazole carboxylic acid ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under solvothermal conditions to promote crystallization. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

First-Row Transition Metal Complexes

First-row transition metals (such as Mn, Fe, Co, Ni, Cu, and Zn) readily form complexes with pyrazole-based ligands. The synthesis of complexes with ligands analogous to this compound has been reported. For example, the in situ synthesis of complexes with 5-phenyl-1H-pyrazole-3-carboxylic acid (ppc) and Co(II) or Ni(II) yields compounds with the general formula [M(ppc)₂(DMF)₂]·2H₂O. researchgate.net X-ray structural analysis of these complexes reveals that the metal center is in a six-coordinate, distorted octahedral environment. researchgate.net Each metal ion is coordinated to two pyrazole-carboxylate ligands, which act in a bidentate fashion, and two solvent molecules (dimethylformamide, DMF).

Similarly, complexes of 3-methyl-1H-pyrazole-4-carboxylic acid with Co(II) and Cd(II) have been synthesized and characterized. rsc.org The cobalt complex, [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂, is a mononuclear species, while the cadmium complex can form both a mononuclear structure and a 3D coordination polymer, demonstrating the ligand's versatility. rsc.org The coordination environment around the metal centers in these complexes is typically octahedral, satisfied by nitrogen and oxygen donors from the ligands and co-ligated solvent molecules. rsc.orgjohnshopkins.edu

Table 1: Selected First-Row Transition Metal Complexes with Analogous Pyrazole Carboxylic Acid Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 5-phenyl-1H-pyrazole-3-carboxylic acid | [Co(ppc)₂(DMF)₂]·2H₂O | Distorted Octahedral | researchgate.net |

| Ni(II) | 5-phenyl-1H-pyrazole-3-carboxylic acid | [Ni(ppc)₂(DMF)₂]·2H₂O | Distorted Octahedral | researchgate.net |

| Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Octahedral | rsc.org |

| Cu(II) | Pyrazolone-based thioamide | [Cu(HL)₂(H₂O)₂]·0.5H₂O | Octahedral | johnshopkins.edu |

Lanthanide and Other Metal Complexes

Lanthanide ions, known for their high coordination numbers (typically 8 or 9) and unique luminescent properties, also form stable complexes with pyrazole carboxylic acid ligands. The synthesis of two new lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid, [PrL₂(EA)₂]NO₃ and [SmL₂(EA)₂]NO₃ (where EA is ethanol), demonstrates the utility of these ligands in lanthanide chemistry. nih.gov The structures were characterized by single-crystal X-ray analysis, confirming the coordination of the lanthanide ions by the ligand. nih.gov

Another study on a series of lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazole-5-one resulted in anionic complexes with the general formula [H₃O]⁺[LnL₄]⁻·nH₂O, where Ln = Nd, Sm, Eu, and Tb. researchgate.net In these structures, the lanthanide ion is located at the center of a distorted tetragonal antiprism, coordinated by eight oxygen atoms from four bidentate pyrazolone ligands. These complexes exhibit strong luminescence, a characteristic feature of lanthanide compounds where the organic ligand acts as an "antenna" to absorb and transfer energy to the metal ion. researchgate.net

Table 2: Selected Lanthanide Complexes with Analogous Pyrazole-based Ligands

| Lanthanide Ion | Ligand | Complex Formula | Coordination Number | Reference |

|---|---|---|---|---|

| Pr(III) | 5-(Pyrazol-1-yl)nicotinic acid | [PrL₂(EA)₂]NO₃ | Not specified | nih.gov |

| Sm(III) | 5-(Pyrazol-1-yl)nicotinic acid | [SmL₂(EA)₂]NO₃ | Not specified | nih.gov |

| Nd(III) | 3-methyl-1-phenyl-4-formylpyrazole-5-one | [H₃O][NdL₄]·nH₂O | 8 | researchgate.net |

| Sm(III) | 3-methyl-1-phenyl-4-formylpyrazole-5-one | [H₃O][SmL₄]·nH₂O | 8 | researchgate.net |

| Eu(III) | 3-methyl-1-phenyl-4-formylpyrazole-5-one | [H₃O][EuL₄]·nH₂O | 8 | researchgate.net |

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable pore size, high surface area, and functionalizable nature of MOFs make them promising materials for a wide range of applications. Pyrazole carboxylic acids are excellent candidates for use as organic linkers in the synthesis of MOFs. researchgate.net

Design and Synthesis of MOF Architectures

The rigid structure of the pyrazole ring combined with the strong coordinating ability of the carboxylate group provides the necessary structural foundation for building robust and porous frameworks. researchgate.net The geometry of the ligand—such as the distance and angle between the coordinating groups—plays a crucial role in determining the topology of the resulting MOF. mocedes.org For example, linear dicarboxylic acids tend to form different network structures compared to bent or triangular ligands. mocedes.orgresearchgate.net

The synthesis of pyrazolate-based MOFs often involves solvothermal methods, where the reaction between the metal salt and the ligand is carried out in a sealed vessel at elevated temperatures. This approach facilitates the formation of highly crystalline materials. The stability of pyrazolate-based MOFs is often superior to that of many carboxylate-based frameworks, particularly in alkaline solutions, which is attributed to the strong metal-pyrazolate bond. acs.org

Emerging Research Directions and Future Perspectives for 3,4 Diphenyl 1h Pyrazole 5 Carboxylic Acid

Exploration of Novel Synthetic Routes

The synthesis of highly substituted pyrazoles like 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid has traditionally relied on multi-step processes that can be time-consuming and may generate significant waste. Emerging research is focused on developing more efficient, one-pot, and multicomponent reactions (MCRs) that improve yield, reduce reaction times, and simplify purification.

Future synthetic explorations are likely to include:

Catalytic Systems: The use of novel catalysts, such as ruthenium complexes, is being explored to facilitate new reaction pathways, like the transformation of isoxazole-5(4H)-ones into pyrazole-4-carboxylic acids. mdpi.com This approach could offer alternative routes to pyrazole (B372694) carboxylic acids with different substitution patterns.

One-Pot Methodologies: One-pot methods, where reactants are added sequentially without isolating intermediates, are gaining prominence. For instance, the synthesis of 3,4,5-substituted pyrazoles has been achieved through a one-pot reaction involving a 1,3-diketone intermediate which is converted in situ by hydrazine (B178648). nih.gov

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Example | Classical Knorr pyrazole synthesis | L-proline promoted synthesis of pyrazole derivatives |

Advanced Characterization Techniques and Methodological Innovations

While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural confirmation, the complexity of polysubstituted pyrazoles necessitates more advanced techniques for unambiguous characterization.

Methodological innovations in this area are increasingly integrating experimental data with computational analysis:

Two-Dimensional (2D) NMR: Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assigning the specific proton and carbon signals in complex structures like this compound, where phenyl group rotations can complicate spectra. nih.gov

X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including stereochemistry, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govmdpi.com This is crucial for understanding how the molecule packs in a solid state, which influences its material properties.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming a routine tool to complement experimental findings. nih.gov DFT can predict optimized molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO energy gaps), providing deeper insight into the molecule's structure and reactivity. nih.govresearchgate.net

Table 2: Advanced Techniques for the Characterization of Substituted Pyrazoles

| Technique | Information Provided | Significance for this compound |

|---|---|---|

| 2D NMR (HMBC, HMQC) | Unambiguous assignment of 1H and 13C signals and their correlations. nih.gov | Crucial for differentiating between isomers and assigning signals of the substituted phenyl rings. |

| X-Ray Crystallography | Precise 3D molecular structure, bond parameters, and intermolecular packing. nih.gov | Confirms the spatial arrangement of the phenyl and carboxylic acid groups and reveals hydrogen-bonding motifs. |

| Density Functional Theory (DFT) | Optimized geometry, predicted spectroscopic data (IR, NMR), electronic properties. nih.gov | Corroborates experimental data and provides insight into reactivity, stability, and potential for optoelectronic applications. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, confirming elemental composition. mdpi.com | Provides unequivocal confirmation of the molecular formula. |

Development of New Functional Materials based on the Compound

The unique structure of this compound makes it an excellent candidate as a building block, or synthon, for a variety of advanced functional materials. The pyrazole ring offers thermal stability and coordination sites, while the carboxylic acid group provides a handle for forming covalent or coordinative bonds.

Future research is expected to focus on:

Coordination Polymers and MOFs: Pyrazole carboxylic acids are effective ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.org These materials have applications in gas storage, catalysis, and sensing. The specific stereochemistry of the diphenyl substitution pattern in the title compound could lead to novel network topologies.

Medicinal Chemistry Scaffolds: The pyrazole core is a well-established pharmacophore found in numerous approved drugs. mdpi.com Derivatives of pyrazole carboxylic acids are being investigated as potent enzyme inhibitors, for example, against carbonic anhydrase. nih.gov The title compound could serve as a scaffold for developing new therapeutic agents.

Optoelectronic Materials: Conjugated systems containing pyrazole rings are known to have interesting photophysical properties. Theoretical studies on similar pyrazole carboxylic acids suggest potential for optoelectronic applications due to their electronic stability and absorption in the UV region. nih.gov

Energetic Materials: Recent studies have shown that azo pyrazole carboxylic acid derivatives can function as low-sensitivity energetic materials, offering a combination of high decomposition temperatures and good detonation properties. acs.org This opens a potential, albeit specialized, avenue for derivatives of the title compound.

Table 3: Potential Applications in Functional Materials

| Material Class | Key Feature | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Porous crystalline structures built from metal ions and organic linkers. mdpi.com | Gas storage, separation, catalysis |

| Medicinal Agents | Biologically active scaffold. researchgate.net | Enzyme inhibitors, anticancer agents |

| Optoelectronic Components | Conjugated π-systems with favorable electronic properties. nih.gov | Organic light-emitting diodes (OLEDs), sensors |

| Energetic Materials | High nitrogen content, stable structure. acs.org | Specialized low-sensitivity explosives |

Integration with Green Chemistry Principles in Future Research Initiatives

In line with the global push for sustainability, modern chemical synthesis is increasingly governed by the principles of green chemistry. Future research on this compound and its derivatives will undoubtedly prioritize the development of environmentally friendly processes.

Key green chemistry strategies that will be integrated include:

Alternative Energy Sources: Microwave irradiation and grinding (mechanochemistry) are being used to synthesize pyrazole derivatives, often leading to dramatically reduced reaction times, higher yields, and the elimination of bulk solvents. nih.govsciencescholar.us

Eco-Friendly Solvents: A major focus is on replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions.

Atom Economy: The design of synthetic routes, particularly through multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product is a core principle. This minimizes the generation of chemical waste. sciencescholar.us

Biodegradable Catalysts: The use of simple, biodegradable catalysts such as L-proline is an attractive green alternative to heavy metal catalysts for promoting the synthesis of pyrazole compounds.

Table 4: Green Chemistry Approaches in Pyrazole Synthesis

| Green Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Energy Efficiency | Refluxing for several hours | Microwave-assisted synthesis, Grinding nih.gov | Reduced reaction time and energy consumption. |

| Safer Solvents | Use of volatile organic compounds (VOCs) | Reactions in water, ethanol, or solvent-free conditions. | Reduced environmental pollution and health hazards. |

| Waste Prevention | Multi-step synthesis with byproducts | One-pot, multicomponent reactions. sciencescholar.us | Higher atom economy, less waste generated. |

| Catalysis | Use of stoichiometric reagents or toxic catalysts | Use of recyclable or biodegradable catalysts (e.g., L-proline). | Reduced toxicity and improved sustainability. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The compound is synthesized via cyclocondensation or Pd-catalyzed cross-coupling. For example:

- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole ester intermediate, followed by basic hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid .

- Suzuki-Miyaura Coupling : Start with ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate. Use Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and phenylboronic acid in degassed DMF/H₂O (9:1) at 80°C for 12 hours to introduce the second phenyl group .

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | DMF-DMA, phenylhydrazine, 80°C | 75% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 68% |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (broad ~δ 12–13 ppm). The pyrazole ring carbons appear at ~δ 140–160 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the carboxylic acid group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 280 for C₁₆H₁₂N₂O₂) validate the molecular formula .

Advanced Research Questions

Q. How can Suzuki cross-coupling conditions be optimized to improve aryl group introduction?

- Methodological Answer : Key factors:

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl-aryl coupling due to better stability .

- Solvent System : Degassed DMF/H₂O (9:1) minimizes side reactions vs. pure DMF .

- Temperature Control : Reactions at 80°C for 12 hours balance yield and purity. Higher temperatures (>100°C) promote decomposition.

- Data Table :

| Variable | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | +15% vs. PdCl₂ | |

| Solvent | DMF/H₂O (9:1) | +20% vs. THF |

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set models HOMO-LUMO gaps (~4.5 eV) and charge distribution, revealing nucleophilic sites at the pyrazole N1 and electrophilic regions at the carboxylic acid group .

- Molecular Docking : AutoDock Vina evaluates binding affinity to biological targets (e.g., cyclooxygenase-2, IC₅₀ ~2.1 μM) by simulating ligand-protein interactions .

Q. How can low yields during hydrolysis of pyrazole esters be mitigated?

- Methodological Answer :

- Base Selection : NaOH in ethanol (2M, reflux) achieves >90% conversion vs. KOH, which may cause ester saponification .

- Temperature : Reflux conditions (78°C) prevent intermediate precipitation.

- Byproduct Removal : Acidification (HCl, pH 2–3) precipitates the pure carboxylic acid .

Q. What strategies diversify the pyrazole core for enhanced bioactivity?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., nitro, chloro) at the phenyl rings via electrophilic substitution or cross-coupling. For example, 4-chloro derivatives show improved antimicrobial activity (MIC ~8 µg/mL vs. S. aureus) .

- Hybridization : Fuse with triazole or thiadiazine moieties (e.g., 6-(2,6-dichlorophenyl)-triazolo-thiadiazine derivatives) to target enzyme inhibition (e.g., COX-2, IC₅₀ = 1.8 µM) .

- Data Table :

| Derivative | Bioactivity (IC₅₀/MIC) | Target | Reference |

|---|---|---|---|

| 4-Chloro-phenyl | MIC = 8 µg/mL | S. aureus | |

| Triazolo-thiadiazine | IC₅₀ = 1.8 µM | COX-2 |

Contradictions & Validation

- Synthetic Routes : uses Suzuki coupling, while relies on cyclocondensation. Both are valid but context-dependent: Suzuki is preferred for aryl diversification, while cyclocondensation is cost-effective for scale-up .

- Bioactivity : Derivatives in target antimicrobial activity, whereas focuses on anticancer targets. This highlights the scaffold’s versatility but necessitates target-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.